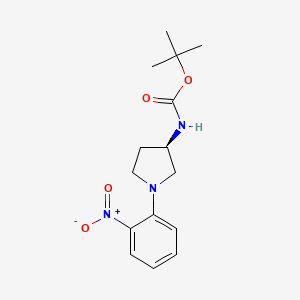

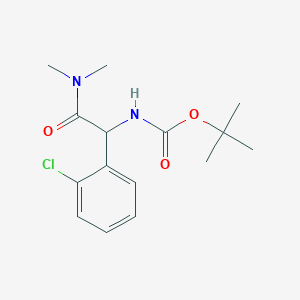

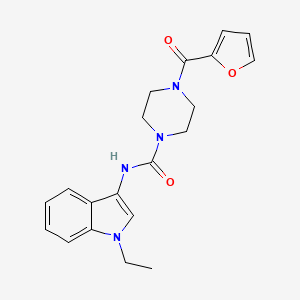

(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl substituted pyrrolidine derivatives can involve multiple steps, including the preparation of pyrrolidine nitroxides and subsequent functionalization. For instance, the synthesis of 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls involves the addition of ethinylmagnesium bromide to corresponding pyrroline oxides, followed by hydrogenation or treatment with ethyllithium . This method could potentially be adapted for the synthesis of "(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate" by introducing the appropriate nitrophenyl and carbamate groups at the relevant positions on the pyrrolidine ring.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrrolidines can vary, with some compounds exhibiting specific conformations. For example, the pyrrolidinone ring can adopt an envelope conformation, and substituents such as tert-butyl carbonate and phenyl groups can be arranged on the same side of the ring . The presence of bulky tert-butyl groups can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Tert-butyl substituted pyrrolidines can participate in various chemical reactions, including hydrogen bonding interactions. For example, crystals of tert-butyl pyrrolidine derivatives can form through CH···O and NH···O hydrogen bonds, which can lead to the formation of columnar stacking or chains . These interactions are crucial for the solid-state properties of the compounds and can be a significant factor in their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrrolidines are influenced by their molecular structure and substituents. For instance, the presence of bulky tert-butyl groups can enhance the stability of the compound against bioreduction . Additionally, the electronic properties, such as magnetic moments and spin states, can be affected by the arrangement of substituents and the overall molecular conformation . These properties are essential for understanding the behavior of the compounds in different environments and for their application in various fields, including pharmacology and materials science.

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

- Process Development and Synthesis : Research has focused on process development and pilot-plant synthesis of related compounds, indicating the relevance of (R)-tert-butyl pyrrolidine derivatives in the synthesis of pharmaceuticals. For instance, a practical and scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor was developed through an efficient sequence starting from readily available materials (Li et al., 2012).

- Nitroxide Stability : Studies on pyrrolidine nitroxides reveal their high resistance to bioreduction due to bulky alkyl substituents, underscoring their potential as stable molecular probes or labels in biomedical research (Taratayko et al., 2022).

Material Science and Polymer Chemistry

- Polymer Synthesis : The synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents demonstrate the importance of such compounds in creating polymers with good solubility and thermal stability, potentially for use in high-performance materials (Lu et al., 2014).

Catalysis and Green Chemistry

- Catalytic Oxidations : Research into dirhodium-catalyzed oxidations of phenols and anilines using tert-butyl hydroperoxide highlights the application of tert-butyl substituted compounds in facilitating efficient and selective oxidative transformations, relevant for synthetic chemistry and environmental remediation (Ratnikov et al., 2011).

Drug Discovery and Development

- Antibacterial Agents : Studies on peptide deformylase inhibitors as antibacterial agents identify compounds related to tert-butyl pyrrolidine derivatives as potent inhibitors with low cytotoxicity, suggesting their utility in developing new antibiotics (Chen et al., 2004).

Analytical Chemistry

- NMR Characterization : Advanced NMR techniques have been employed to characterize the structure of tert-butyl pyrrolidine derivatives, demonstrating the compound's role in facilitating the understanding of molecular structure and dynamics through spectroscopic methods (Aouine et al., 2016).

特性

IUPAC Name |

tert-butyl N-[(3R)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGSCQCZBVODJB-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)

![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)